

Monobutyl Phthalate-d4: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Monobutyl Phthalate-d4**, a deuterated stable isotope of Monobutyl Phthalate (MBP). It is intended to serve as a comprehensive resource, detailing its chemical and physical properties, safety information, and its application in experimental research, particularly in the field of toxicology and drug metabolism.

Chemical and Physical Properties

Monobutyl Phthalate-d4 is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the quantification of its non-labeled counterpart, Monobutyl Phthalate.[1][2] The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift, facilitating accurate measurement while maintaining nearly identical chemical and physical behavior to the endogenous analyte.

Table 1: Physical and Chemical Properties of Monobutyl Phthalate-d4



Property	Value	Source
CAS Number	478954-81-3	[2][3][4][5]
Molecular Formula	C12H10D4O4	[3][5]
Molecular Weight	226.26 g/mol	[3][5]
Appearance	White to off-white solid	[3]
Purity	≥99%	[3]
Unlabeled CAS	131-70-4	[3]

Safety Data Sheet Summary

A comprehensive understanding of the safety profile of **Monobutyl Phthalate-d4** is crucial for its handling in a laboratory setting. The following tables summarize the key hazard information and safety precautions.

Table 2: Hazard Identification and Classification

Hazard Class	Category	Hazard Statement
Acute toxicity, oral	4	H302: Harmful if swallowed
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure	3	H335: May cause respiratory irritation

Source:[6]

Table 3: Handling, Storage, and Personal Protective Equipment



Aspect	Recommendation	Source
Handling	Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust.	[6][7][8]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage at -20°C for long-term stability.	[3][6][7]
Eye/Face Protection	Wear safety glasses with side shields or goggles.	[6][7]
Skin Protection	Wear protective gloves (e.g., nitrile rubber) and suitable protective clothing.	[6][7][8]
Respiratory Protection	Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.	[7][8]
Disposal	Dispose of in accordance with local, state, and federal regulations.	[6][7]

Experimental Protocols

Monobutyl Phthalate-d4 is a critical component in quantitative analytical methods for its non-deuterated analog, which is a major metabolite of the common plasticizer, dibutyl phthalate (DBP).[3][9] Below is a representative experimental protocol for the analysis of Monobutyl Phthalate in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



Quantification of Monobutyl Phthalate in Urine by LC-MS/MS

This protocol outlines a method for the sensitive and accurate quantification of Monobutyl Phthalate in human urine, employing **Monobutyl Phthalate-d4** as an internal standard.[1][5][8]

Materials:

- Monobutyl Phthalate (analyte standard)
- Monobutyl Phthalate-d4 (internal standard)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- · Urine samples
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

- · Sample Preparation:
 - Thaw frozen urine samples at room temperature.
 - To a 1 mL aliquot of urine, add the internal standard solution (Monobutyl Phthalate-d4) to a final concentration of 50 ng/mL.
 - Vortex the sample for 10 seconds.
- Solid-Phase Extraction (SPE):



- Condition the SPE cartridge with 3 mL of acetonitrile followed by 3 mL of ultrapure water.
- Load the urine sample onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of water to remove interferences.
- Elute the analyte and internal standard with 3 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
 - HPLC Conditions:
 - Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile
 - Gradient: A suitable gradient to separate the analyte from matrix components.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 μL
 - MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), negative mode
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Monobutyl Phthalate: Precursor ion → Product ion (e.g., m/z 221 → 77)
 - Monobutyl Phthalate-d4: Precursor ion → Product ion (e.g., m/z 225 → 77)
- · Quantification:

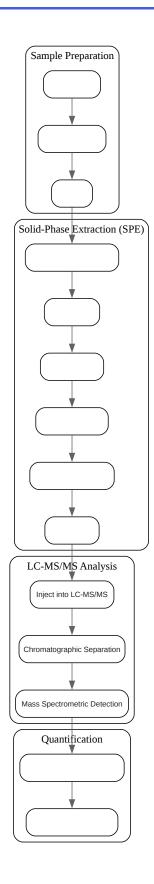






- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
- Determine the concentration of Monobutyl Phthalate in the urine samples from the calibration curve.





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Experimental workflow for the quantification of Monobutyl Phthalate in urine.



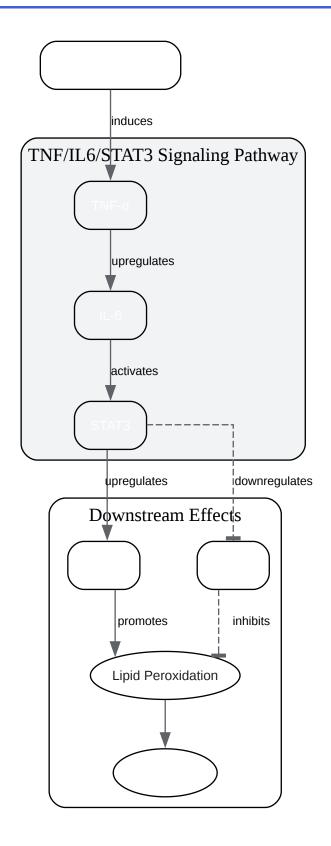
Signaling Pathways and Mechanism of Action

While **Monobutyl Phthalate-d4** is primarily used as a tracer, its non-deuterated form, Monobutyl Phthalate (MBP), is an active metabolite of dibutyl phthalate and is known to be an endocrine disruptor with antiandrogenic effects.[3][10] Research has elucidated several signaling pathways through which MBP exerts its biological effects.

Induction of Ferroptosis via the TNF/IL6/STAT3 Pathway

Recent studies have shown that MBP can induce ferroptosis, a form of regulated cell death, in testicular cells.[7] This process is mediated through the upregulation of the TNF/IL6/STAT3 signaling pathway.





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MBP-induced ferroptosis via the TNF/IL6/STAT3 signaling pathway.

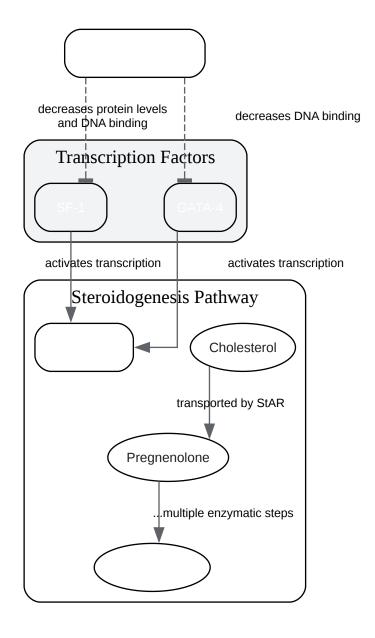


The proposed mechanism involves MBP inducing the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] This leads to the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3, in turn, upregulates Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and downregulates Glutathione Peroxidase 4 (GPX4).[7] The increase in ACSL4 and decrease in GPX4 promote lipid peroxidation, ultimately leading to ferroptosis.[7]

Disruption of Steroidogenesis

MBP is also known to interfere with steroid hormone synthesis, particularly testosterone production, contributing to its antiandrogenic properties.[10][11][12] This disruption occurs through the modulation of key regulatory proteins and transcription factors involved in the steroidogenesis pathway.





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MBP-mediated disruption of steroidogenesis.

MBP has been shown to decrease the expression and/or DNA-binding activity of key transcription factors such as Steroidogenic Factor 1 (SF-1) and GATA-4.[13] These transcription factors are crucial for the expression of the Steroidogenic Acute Regulatory (StAR) protein.[11][13] The StAR protein facilitates the rate-limiting step in steroidogenesis: the transport of cholesterol into the mitochondria.[11] By downregulating SF-1 and GATA-4, MBP leads to reduced StAR expression, thereby inhibiting cholesterol transport and subsequent testosterone synthesis.[11][13]



Conclusion

Monobutyl Phthalate-d4 is an indispensable tool for researchers studying the exposure and metabolic fate of dibutyl phthalate. This guide provides essential information on its chemical properties, safe handling, and its application in robust analytical methodologies. Furthermore, understanding the mechanisms of action of its non-deuterated counterpart, Monobutyl Phthalate, particularly its impact on critical signaling pathways related to reproductive health, is vital for a comprehensive toxicological assessment. The provided experimental protocol and pathway diagrams serve as a foundation for further investigation into the biological effects of this important metabolite.

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